molecular formula C8H16O B2654488 trans-3-t-Butylcyclobutanol CAS No. 1507171-83-6

trans-3-t-Butylcyclobutanol

Cat. No. B2654488
CAS RN: 1507171-83-6
M. Wt: 128.215
InChI Key: QTUJAHPEPCHIKC-UHFFFAOYSA-N
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Description

Trans-3-t-Butylcyclobutanol is a chemical compound with the formula C8H16O. It has a molecular weight of 128.2120 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3/t6-,7- .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reaction thermochemistry data for this compound indicates that the enthalpy of reaction at standard conditions (Δ r H°) is -6.7 ± 0.8 kJ/mol . This data was obtained from a study conducted by Lampman, Hager, et al., in 1970 .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. Some of these include a standard Gibbs free energy of formation (gf) of -76.56 kJ/mol, an enthalpy of formation at standard conditions (hf) of -323.13 kJ/mol, an enthalpy of fusion at standard conditions (hfus) of 10.26 kJ/mol, and an enthalpy of vaporization at standard conditions (hvap) of 48.56 kJ/mol . It also has a Log10 of Water solubility (log10ws) of -1.96 and an Octanol/Water partition coefficient (logp) of 1.803 .

Scientific Research Applications

1. Chemical Actinometry

Takamuku et al. (1979) conducted research on tetraphenylcyclobutane (TPCB) in n-butyl chloride, which is closely related to trans-3-t-Butylcyclobutanol, for its use in chemical actinometry. They found that trans-stilbene formed during flash photolysis with a quantum yield, demonstrating the potential of TPCB in actinometric systems at specific wavelengths (Takamuku, Beck, & Schnabel, 1979).

2. Photolysis Studies

Frings and Schnabel (1983) explored the photolysis of TPCB, finding significant production of cis-stilbene through isomerization, indicating a high rate constant for the cycloreversion of TPCB. This study suggests the importance of such compounds in understanding photolytic processes (Frings & Schnabel, 1983).

3. Antiviral Activity Research

Maruyama et al. (1993) synthesized compounds derived from cyclobutanol, including this compound variants, to test against viruses like herpes simplex and HIV. They found that these compounds' activity against certain viruses partially depends on phosphorylation by virus-induced enzymes (Maruyama et al., 1993).

4. Enzymatic Activity and Metabolic Activation

Kitamura et al. (2002) studied compounds like trans-1,2-diphenylcyclobutane, related to this compound, for their estrogenic activity after metabolic activation. This research contributes to understanding how such compounds interact with biological systems, especially after liver microsome-induced activation (Kitamura et al., 2002).

5. Food Irradiation Products Detection

Hamilton et al. (1996) used chemically synthesized cyclobutanones, related to this compound, for the detection of irradiation products in foods like meat and fruit. This application is crucial for food safety and irradiation monitoring (Hamilton et al., 1996).

properties

IUPAC Name

3-tert-butylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJAHPEPCHIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288644
Record name cis-3-(1,1-Dimethylethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20588-76-5
Record name cis-3-(1,1-Dimethylethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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